
6-(3,4-Difluorophenyl)-2-hydroxypyridine
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Overview
Description
6-(3,4-Difluorophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 2 and a 3,4-difluorophenyl group at position 4. The difluorophenyl moiety is a critical structural element, known to enhance metabolic stability and binding affinity in drug design due to its electron-withdrawing effects and hydrophobic interactions . This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors, receptor antagonists, and anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine typically involves the reaction of 3,4-difluoroaniline with a suitable pyridine derivative. One common method is the condensation of 3,4-difluoroaniline with 2-pyridone under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like manganese dioxide to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-(3,4-Difluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-(3,4-difluorophenyl)-2-pyridone.
Reduction: Formation of 6-(3,4-difluorophenyl)-2-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that 6-(3,4-Difluorophenyl)-2-hydroxypyridine exhibits promising anticancer properties. The compound has been investigated for its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression and inflammation. The hydroxyl group facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity. This characteristic makes it a valuable candidate for developing novel therapeutics aimed at specific enzymatic targets.
Antimicrobial Properties
this compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it possesses significant efficacy against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This potential could position the compound as a lead candidate in the development of new antibiotics.
Agrochemical Applications
Pesticide Development
The structural features of this compound make it suitable for use in agrochemicals. Its ability to interact with biological systems allows for the design of effective pesticides that target specific pests while minimizing environmental impact. Research into its efficacy against agricultural pathogens is ongoing, with promising results indicating its potential as a biopesticide.
Material Science Applications
Synthesis of Advanced Materials
In material science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical properties enable the formation of polymers and composites with enhanced thermal and mechanical properties. The compound's ability to form hydrogen bonds can be exploited in creating materials with desirable characteristics for various industrial applications.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits key enzymes involved in cancer | |
Antimicrobial | Effective against MRSA and other pathogens |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro assessments demonstrated that this compound exhibited potent antimicrobial activity against several strains of bacteria. Notably, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in treating resistant infections.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison :
6-(2,3-Dichlorophenyl)-2-hydroxypyridine (CAS 1111110-84-9) Substituents: 2,3-Dichlorophenyl at position 5. Properties: Higher molecular weight (Cl atoms increase molecular mass) and reduced solubility compared to the difluorophenyl analogue due to chlorine’s larger atomic radius and lower electronegativity.
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine (CAS 1261907-11-2) Substituents: Ethoxycarbonyl and 3-fluorophenyl groups.
FE@SNAP (Fluoroethylated MCHR1 Antagonist)
- Structure : Contains a 3,4-difluorophenyl group, methoxymethyl, and fluoroethyl substituents.
- Pharmacological Role : Demonstrates potent melanin-concentrating hormone receptor 1 (MCHR1) antagonism, highlighting the 3,4-difluorophenyl group’s role in receptor binding .
Physicochemical Properties
Notes:
Biological Activity
6-(3,4-Difluorophenyl)-2-hydroxypyridine is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring with a hydroxyl group at the second position and a difluorophenyl group at the sixth position. The presence of the hydroxyl group enables hydrogen bonding interactions with biological macromolecules, while the difluorophenyl moiety enhances hydrophobic interactions, contributing to its biological activity.
Research indicates that the compound interacts with various biological targets through dual mechanisms:
- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with proteins, which is crucial for biological interactions.
- Hydrophobic Interactions : The difluorophenyl group increases binding affinity through hydrophobic interactions, enhancing the compound's overall efficacy.
Antiparasitic Activity
One notable area of research focuses on the compound's antiparasitic properties. In vitro studies have shown that derivatives of hydroxypyridines, including this compound, exhibit significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound demonstrated an effective concentration (EC50) as low as 2 nM in inhibiting parasite growth .
Neuroprotective Effects
The compound's structural similarities to other neuroactive compounds suggest potential neuroprotective effects. Studies on related compounds indicate that modifications in the pyridine scaffold can lead to enhanced inhibition of human neuronal nitric oxide synthase (hnNOS), which is implicated in neurodegenerative diseases. For instance, some derivatives have shown high membrane permeability and selectivity towards hnNOS, indicating that this compound may also exhibit similar properties .
Structure-Activity Relationship (SAR)
The unique arrangement of fluorine atoms on the phenyl ring significantly influences both chemical reactivity and biological activity. Comparative analysis with structurally similar compounds reveals that slight modifications can lead to distinct pharmacological profiles:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(2,5-Difluorophenyl)-2-hydroxypyridine | Hydroxypyridine with different fluorine positions | Exhibits different binding affinities |
4-(3,5-Difluorophenyl)-2-hydroxypyridine | Hydroxypyridine with fluorine at positions 3 and 5 | Varies in reactivity due to fluorine placement |
4-(2,4-Difluorophenyl)-2-hydroxypyridine | Hydroxypyridine with fluorine at positions 2 and 4 | Unique reactivity profile compared to others |
This table illustrates how variations in the difluorophenyl substituent can alter biological activity, highlighting the importance of structure in drug design.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. These studies typically involve:
- Testing against Huh7 cells : Evaluating cytotoxicity levels compared to antiparasitic activity.
- Dose-response assays : Determining EC50 values for targeted biological activity.
Results from these studies indicate that while exhibiting potent antiparasitic effects, the compound maintains a favorable safety profile with limited cytotoxicity against human cell lines .
Pharmacokinetic Studies
Pharmacokinetic evaluations in animal models have demonstrated that derivatives of this compound achieve good plasma and brain exposure. For instance, studies have shown that certain analogs can effectively penetrate the blood-brain barrier (BBB), which is crucial for treating central nervous system infections or disorders .
Q & A
Q. What synthetic strategies are recommended for preparing 6-(3,4-difluorophenyl)-2-hydroxypyridine?
Basic
A multi-step synthesis typically involves coupling fluorinated aromatic precursors with pyridine derivatives. For example, outlines a method using THF as a solvent, refluxing with boron trifluoride diethyl etherate, and purification via column chromatography . Key steps include:
- Condensation reactions : Reacting fluorinated aldehydes (e.g., 3,4-difluorobenzaldehyde) with urea or thiourea derivatives.
- Catalytic systems : Cu₂O or LiHMDS (lithium hexamethyldisilazide) to promote cyclization .
- Purification : Column chromatography (e.g., silica gel) to isolate the target compound from byproducts.
Q. How can researchers confirm the structural integrity of this compound?
Basic
Structural validation requires orthogonal analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to identify chemical shifts of the pyridine ring protons (~δ 6.5–8.5 ppm) and fluorine substituents (e.g., coupling patterns for 3,4-difluorophenyl) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed vs. calculated [M+H]⁺) .
- Infrared (IR) spectroscopy : Detect hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–F bonds (~1200–1300 cm⁻¹) .
Q. What methodologies optimize solubility and stability for in vitro assays?
Basic
Fluorinated pyridines often exhibit low aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility while minimizing cytotoxicity .
- pH adjustment : Protonate the pyridine nitrogen (pKa ~4–5) to improve water solubility under acidic conditions .
- Lyophilization : Prepare stable solid dispersions for long-term storage .
Q. How can scaffold-hopping strategies enhance the bioactivity of this compound derivatives?
Advanced
Scaffold-hopping leverages structural modifications to improve pharmacological properties:
- Fluorine substitution : Replace hydroxyl groups with trifluoromethyl or difluoromethyl moieties to enhance metabolic stability and membrane permeability .
- Heterocyclic extensions : Introduce pyrimidine or piperidine rings (e.g., as in ) to target specific enzymes or receptors .
- Computational docking : Use software like AutoDock to predict binding affinities to biological targets (e.g., kinases, GPCRs) .
Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Advanced
Contradictions often arise from assay variability or off-target effects. Mitigation approaches:
- Orthogonal assays : Validate results using independent methods (e.g., MTT assay for cytotoxicity + flow cytometry for apoptosis) .
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate primary vs. secondary effects .
- Target engagement studies : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism-of-action .
Q. What radiolabeling techniques enable in vivo tracking of this compound derivatives?
Advanced
Radiolabeling with isotopes like ¹¹C or ¹⁸F facilitates PET imaging:
- ¹¹C-labeling : Methylation of precursor amines using [¹¹C]CH₃I (e.g., as in for SNAP-7941) .
- ¹⁸F-labeling : Electrophilic fluorination with [¹⁸F]F₂ or nucleophilic displacement using [¹⁸F]KF/Kryptofix .
- Metabolite analysis : HPLC coupled with radiometric detection to quantify intact radiotracer in plasma .
Q. How do substituent positions on the pyridine ring influence structure-activity relationships (SAR)?
Advanced
SAR studies require systematic substitution and pharmacological testing:
- Positional effects : Moving the hydroxyl group from C2 to C3 (as in ) alters hydrogen-bonding interactions with targets .
- Electron-withdrawing groups : Fluorine at C3/C4 (para to hydroxyl) enhances electron-deficient character, improving binding to hydrophobic pockets .
- Steric hindrance : Bulky substituents (e.g., tert-butyl diphenylsilyl in ) reduce off-target interactions .
Properties
CAS No. |
1111113-02-0 |
---|---|
Molecular Formula |
C11H7F2NO |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7F2NO/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) |
InChI Key |
DHIPCSYOWKUXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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